molecular formula C9H10O2 B1214744 2'-Hydroxy-4'-methylacetophenone CAS No. 6921-64-8

2'-Hydroxy-4'-methylacetophenone

Cat. No.: B1214744
CAS No.: 6921-64-8
M. Wt: 150.17 g/mol
InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H10O2. It is a phenolic compound isolated from the roots of Angelicae koreana, a plant native to Korea. This compound is known for its acaricidal properties, making it effective against mites .

Mechanism of Action

Target of Action

2’-Hydroxy-4’-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is a phenolic compound

Mode of Action

It’s known to possess acaricidal property , indicating that it may interact with biological targets in mites to exert its effects

Biochemical Pathways

Given its acaricidal property , it’s likely that it interferes with essential biological processes in mites, leading to their death

Result of Action

The primary known effect of 2’-Hydroxy-4’-methylacetophenone is its acaricidal activity . This suggests that it can kill mites, which could potentially make it useful in the treatment of conditions caused by mites.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-4’-methylacetophenone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . The reaction involves heating the m-tolyl acetate with zirconium tetrachloride, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound can be produced on a larger scale using the same synthetic route mentioned above. The reaction conditions would be optimized for industrial efficiency, including temperature control, reaction time, and purification processes.

Types of Reactions:

    Oxidation: 2’-Hydroxy-4’-methylacetophenone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where the hydroxyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as quinones or carboxylic acids.

    Reduction: Reduced forms like alcohols.

    Substitution: Substituted phenolic compounds with different functional groups.

Scientific Research Applications

2’-Hydroxy-4’-methylacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s acaricidal properties make it useful in studying pest control and developing new pesticides.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antimicrobial and antifungal properties.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxy-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDOWJROLHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064503
Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-64-8
Record name 2′-Hydroxy-4′-methylacetophenone
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Record name 2'-Hydroxy-4'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Record name 1-(2-hydroxy-4-methylphenyl)ethan-1-one
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Record name 2'-HYDROXY-4'-METHYLACETOPHENONE
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Synthesis routes and methods I

Procedure details

To 50 g (0.33 mol) of 3-acetoxytoluene from Step 1 was added AlCl3 (60 g, 0.45 mol) and the resulting mixture was heated at 165° C. for 20 min., then cooled at 0° C. and HCl 1N was carefully added followed by Et2O. The aqueous phase was extracted 5× with Et2O and the combined organic phase wash washed with brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 42.2 (84%.) of the title compound.
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50 g
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Yield
84%

Synthesis routes and methods II

Procedure details

To 50 g (0.33 mol) of 3-acetoxytoluene from Step 1 was added AlCl3 (60 g, 0.45 mol) and the resulting mixture was heated at 165° C. for 20 min., then cooled to 0° C. and HCl 1N was carefully added followed by Et2O. The aqueous phase was extracted 5× with Et2O and the combined organic phase was washed with brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give the title compound.
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50 g
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reactant
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2'-Hydroxy-4'-methylacetophenone based on current research?

A1: Current research primarily focuses on this compound's potential as a natural acaricide. Studies have demonstrated its effectiveness against three mite species: Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. [, ]

Q2: How does this compound compare to existing acaricides in terms of efficacy?

A2: Research indicates that this compound and some of its derivatives exhibit superior acaricidal activity compared to benzyl benzoate, a commonly used acaricide. For instance, in vapor phase toxicity assays, 2'-methylacetophenone was eight times more toxic against D. farinae than benzyl benzoate. []

Q3: Can the structure of this compound be modified to enhance its acaricidal activity?

A3: Yes, research suggests that introducing hydroxyl and methyl functional groups to the acetophenone skeleton can influence the compound's acaricidal activity against the three mite species studied. This structure-activity relationship opens avenues for developing more potent derivatives. []

Q4: Beyond its acaricidal properties, what other applications have been explored for this compound?

A4: this compound serves as a valuable building block in organic synthesis. Researchers have utilized it in the total synthesis of (+/-)-paeonilide, a naturally occurring monoterpenoid with anti-platelet-activating factor (PAF) activity. [, ]

Q5: What is known about the chemical structure and characteristics of this compound?

A5: this compound belongs to the class of acetophenones with a hydroxyl group at the 2' position and a methyl group at the 4' position. Its molecular formula is C9H10O2, and its molecular weight is 150.17 g/mol. [] Spectroscopic techniques like UV-Vis and FTIR have been used to characterize the compound and its derivatives. [, ]

Q6: Have any natural sources of this compound been identified?

A6: Yes, this compound has been isolated from the roots of Angelica koreana [] and Ostericum praeteritum. [] It has also been found in the aerial parts of the plant Inula hupehensis. []

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